D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-
Overview
Description
D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- is a complex organic compound known for its unique structural properties. This compound is part of a class of chemicals that are often used in advanced organic synthesis and research due to their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection steps to ensure the selective reaction of functional groups. Common reagents used in the synthesis include silylating agents such as tert-butyldiphenylsilyl chloride, which helps in the protection of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols .
Scientific Research Applications
D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- involves its interaction with specific molecular targets. The compound’s silyl groups provide steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial for its use in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Anhydro-5-deoxy-1,3,4-tris-O-(triisopropylsilyl)-D-arabino-hex-5-enitol
- 2,6-Anhydro-5-deoxy-6-(1-hydroxycyclopentyl)-1,4-bis-O-(triisopropylsilyl)-D-arabino-hex-5-enitol
- 2,6-Anhydro-3-O-[tert-butyl(dimethyl)silyl]-5-deoxy-1,4-bis-O-(triisopropylsilyl)-D-arabino-hex-5-enitol
Uniqueness
What sets D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- apart from similar compounds is its specific silyl protection groups, which provide unique steric and electronic properties. These properties make it particularly useful in selective organic synthesis and research applications .
Biological Activity
D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]- is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry and biochemistry.
Structural Overview
The compound is characterized by a cyclic carbonate structure and a dimethylethyl diphenylsilyl group. Its molecular formula is C₁₈H₂₄O₅Si₂, with a molecular weight of approximately 372.56 g/mol. The unique structural features contribute to its reactivity and interaction with biological molecules.
Biological Activities
Research indicates that D-arabino-Hex-5-enitol and its derivatives exhibit a variety of biological activities:
- Antimicrobial Properties : Several studies have suggested that this compound may possess antimicrobial effects, potentially making it useful in pharmaceutical applications against various pathogens.
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in carbohydrate metabolism, indicating its potential as a metabolic modulator. Its structural similarity to naturally occurring sugars allows it to influence glycosylation processes within cells.
- Antiviral Activity : Some derivatives of D-arabino-Hex-5-enitol have demonstrated antiviral properties, particularly against herpes simplex virus (HSV). This suggests that the compound may play a role in the development of antiviral therapeutics .
The mechanism through which D-arabino-Hex-5-enitol exerts its biological effects involves:
- Binding Affinity : The cyclic carbonate structure enhances binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological outcomes.
- Metabolic Pathway Interaction : By mimicking natural sugars, the compound can interfere with metabolic pathways, potentially affecting cellular functions related to energy metabolism and signaling.
Comparative Analysis
To better understand the uniqueness of D-arabino-Hex-5-enitol in relation to other compounds, the following table compares it with similar sugar derivatives:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Glucal | 1,5-Anhydro form | Intermediate for oligosaccharides | Direct precursor to various glycosides |
L-arabino-Hex-5-enitol | Similar hexose structure | Potentially similar biological activities | Different stereochemistry affecting reactivity |
2-Deoxy-D-glucose | Deoxy sugar variant | Antimetabolic agent in cancer therapy | Structural modification leads to distinct biological roles |
D-arabino-Hex-5-enitol's combination of cyclic carbonate structure and silyl group distinguishes it from these compounds, potentially enhancing its stability and reactivity in synthetic applications.
Case Studies
Several studies have explored the biological activity of D-arabino-Hex-5-enitol:
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
- Enzyme Interaction Studies : Research involving enzyme kinetics indicated that D-arabino-Hex-5-enitol could act as an inhibitor for specific glycosyltransferases, providing insights into its role as a metabolic modulator .
- Antiviral Efficacy : A study on anhydrohexitol nucleosides revealed that specific derivatives exhibited potent activity against HSV with high selectivity indices, highlighting the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMLPNAHWLONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344303-60-2 | |
Record name | 344303-60-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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